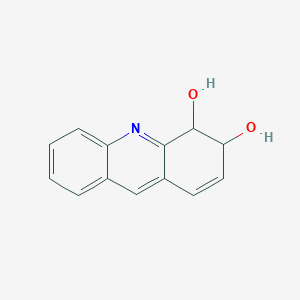
3,4-Dihydroacridine-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroacridine-3,4-diol is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of an acridine core with two hydroxyl groups attached to the 3 and 4 positions, making it a diol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroacridine-3,4-diol typically involves the hydroxylation of acridine derivatives. One common method is the oxidation of alkenes to vicinal diols using osmium tetroxide or potassium permanganate as oxidizing agents . The reaction conditions usually involve the use of a solvent such as pyridine or acetone and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly solvents and recyclable catalysts is often emphasized to reduce environmental impact . The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
3,4-Dihydroacridine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol to its corresponding alcohol or hydrocarbon derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Osmium tetroxide or potassium permanganate in the presence of a solvent like pyridine.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized acridine derivatives.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated or aminated acridine derivatives.
科学研究应用
3,4-Dihydroacridine-3,4-diol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific photophysical properties.
作用机制
The mechanism of action of 3,4-Dihydroacridine-3,4-diol involves its interaction with biological molecules such as DNA. The compound can intercalate into double-stranded DNA, disrupting its helical structure and affecting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions between the acridine core and the base pairs of the DNA helix.
相似化合物的比较
Similar Compounds
Acriflavine: An acridine derivative with antibacterial properties.
Proflavine: Another acridine derivative used as a disinfectant and antibacterial agent.
Tacrine: A clinically approved acridine-based medication for the treatment of Alzheimer’s disease.
Uniqueness
3,4-Dihydroacridine-3,4-diol is unique due to its specific diol structure, which imparts distinct chemical reactivity and biological activity compared to other acridine derivatives
属性
CAS 编号 |
91856-36-9 |
|---|---|
分子式 |
C13H11NO2 |
分子量 |
213.23 g/mol |
IUPAC 名称 |
3,4-dihydroacridine-3,4-diol |
InChI |
InChI=1S/C13H11NO2/c15-11-6-5-9-7-8-3-1-2-4-10(8)14-12(9)13(11)16/h1-7,11,13,15-16H |
InChI 键 |
WWSPLJHQONNZJI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC(C(C3=N2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(4-Amino-2-oxopyrimidin-1(2H)-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14350934.png)
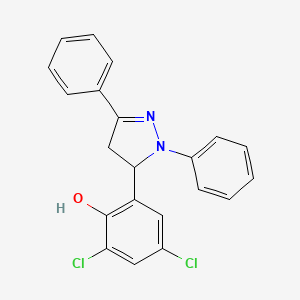
![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
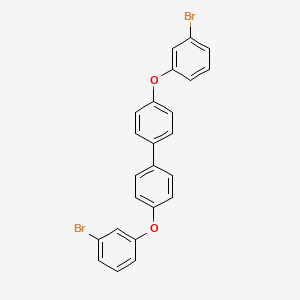
![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)
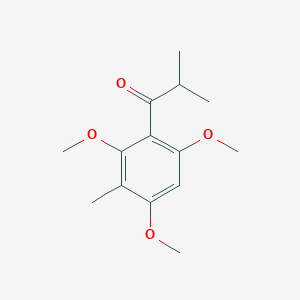
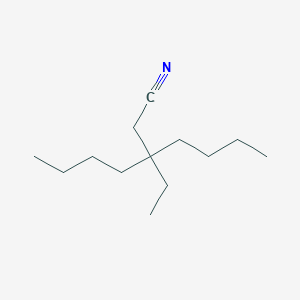
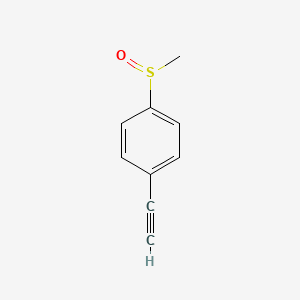

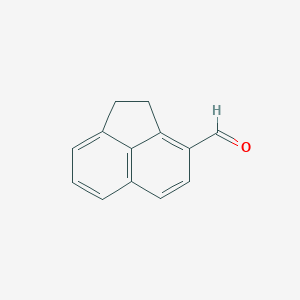
![4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B14351006.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)

